4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide
Overview
Description
4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide, also known as 4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide, has been found to have potential antibacterial activity . The primary targets of this compound are bacterial strains, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are responsible for various infections in humans, and the compound’s action against them can help in treating these infections.
Mode of Action
The compound interacts with its targets by inhibiting bacterial cell-wall biosynthesis . Docking studies have demonstrated that strong interactions occur between the urea carbonyl of the compound and the MurB substrate domain at Lys217, Gln288, Tyr125, and Lys275 . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth.
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell-wall biosynthesis . By inhibiting this pathway, the compound prevents the bacteria from forming a protective cell wall, which is crucial for their survival and proliferation. The downstream effects of this inhibition include the disruption of bacterial growth and multiplication.
Pharmacokinetics
It is noted that the compound has been designed to improve the druggability of target compounds
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the biochemical pathway responsible for bacterial cell-wall biosynthesis . The compound has shown potent antibacterial activity, particularly against gram-positive bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of halogen groups such as chloro or fluoro has been observed to enhance the antibacterial activity of the compound . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, which can influence its biochemical reactions
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It has been found to bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide typically involves the reaction of 4-phenyl-2-thiazolylamine with prop-2-enylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-phenyl-2-thiazolylamine: A precursor in the synthesis of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide.
Thiazolyl-urea derivatives: Known for their anticancer and antimicrobial activities.
Thiazolyl-thiourea derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents
Uniqueness
This compound stands out due to its unique structural features, which confer specific biological activities. Its ability to inhibit multiple molecular targets and pathways makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-12-20-18(22)15-8-10-16(11-9-15)19-21-17(13-23-19)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYRZRUHRUFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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